BenchChemオンラインストアへようこそ!

Macropin 1

Antimicrobial peptides Minimal inhibitory concentration Gram‑positive

Macropin 1 (MAC-1) is a 13-residue cationic antimicrobial peptide with superior broad-spectrum antibacterial potency (MIC 2–8 µM) against ESKAPE pathogens compared to other AMPs. It combines high efficacy with low mammalian cytotoxicity (LC₅₀ 160 µM) and documented anti-biofilm activity against S. aureus and P. aeruginosa. Its well-characterized membrane-disruption mechanism, distinct from non-specific NHE inhibitors like EIPA, makes it an optimal positive control for high-throughput antibacterial screens and mechanistic studies. Ideal for researchers developing membrane-active antimicrobials and anti-biofilm strategies.

Molecular Formula
Molecular Weight
Cat. No. B1576134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacropin 1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macropin 1: Cationic α‑Helical Antimicrobial Peptide (AMP) with Quantified Broad‑Spectrum Potency


Macropin 1 (also known as MAC‑1) is a 13‑residue cationic α‑helical antimicrobial peptide (AMP) originally isolated from the venom of the solitary bee Macropis fulvipes [1]. It exhibits broad‑spectrum antibacterial activity against both Gram‑positive and Gram‑negative bacteria, as well as antifungal activity, with a sequence of GFGMALKLLKKVL‑NH₂ and a molecular weight of 1416.86 Da [2]. The peptide is supplied as a lyophilized powder (≥95% purity) and is primarily used in fundamental research on membrane‑active antimicrobial mechanisms and biofilm inhibition .

Why Macropin 1 Cannot Be Replaced by Other AMPs or Macropinocytosis Inhibitors


AMPs exhibit wide functional divergence even within the same peptide family: differences in sequence, charge distribution, hydrophobicity, and secondary structure produce vastly different antibacterial potency, selectivity, and hemolytic profiles [1]. Within the macropinocytosis inhibitor class, widely used agents such as EIPA (5‑(N‑ethyl‑N‑isopropyl)amiloride) lack target specificity, inhibiting multiple Na⁺/H⁺ exchangers and causing macropinocytosis‑independent effects on proliferation and autophagy [2]. Macropin 1 distinguishes itself through a unique combination of high antibacterial efficacy, low mammalian cytotoxicity at antimicrobial concentrations, and a defined membrane‑disruption mechanism that does not rely on broad‑spectrum ion‑channel inhibition [3][4].

Quantitative Differentiation: Head‑to‑Head Performance of Macropin 1 vs. Closest Analogs


Antibacterial Potency (MIC): Macropin 1 Outperforms Lasioglossin‑III, Dhvar4, and Temporin La in Direct Comparative Study

In a head‑to‑head comparison of four antimicrobial peptides (Dhvar4, Lasioglossin‑III, Macropin 1, and Temporin La) conducted under identical experimental conditions, Macropin 1 demonstrated the highest antibacterial activity, with a minimal inhibitory concentration (MIC) of 2–8 μM [1]. In contrast, the other three peptides exhibited significantly higher MIC values (qualitatively described as less effective), establishing Macropin 1 as the most potent antibacterial agent within this tested panel.

Antimicrobial peptides Minimal inhibitory concentration Gram‑positive Gram‑negative

Pathogen‑Specific MIC Profile: Macropin 1 Shows Potent Activity Against Key ESKAPE Pathogens (E. coli, P. aeruginosa, S. aureus)

Macropin 1 displays strong, strain‑specific antibacterial activity against clinically relevant ESKAPE pathogens, with MIC values of 3.0 μM against Escherichia coli, 35.0 μM against Pseudomonas aeruginosa, 1.3 μM against Bacillus subtilis, and 3.7 μM against Staphylococcus aureus [1]. In a separate study, against ATCC reference strains, MIC values were 6.25 μM for both E. coli ATCC 25922 and P. aeruginosa ATCC 27853/15692, and 3.13 μM for S. aureus ATCC 25923 and 29213 [1]. These values position Macropin 1 among the more potent natural AMPs against Gram‑negative and Gram‑positive pathogens.

ESKAPE pathogens Antibiotic resistance MIC

Hemolytic Selectivity: Macropin 1 Exhibits a Favorable Therapeutic Index Compared to Melittin

Macropin 1 demonstrates a significantly improved hemolytic profile relative to the bee venom peptide melittin, a common benchmark for AMP toxicity. The hemolytic LC₅₀ of Macropin 1 against human erythrocytes is 160 μM, and at 25 μM (a concentration well above its antibacterial MIC range of 2–8 μM) it induces only 5% hemolysis [1]. In stark contrast, melittin exhibits an HD₅₀ (hemolytic dose 50%) of approximately 0.5 μg/mL (corresponding to ~0.18 μM, given a molecular weight of 2846 Da), representing a >800‑fold difference in hemolytic potency [2]. This quantitative disparity translates into a substantially wider therapeutic window for Macropin 1.

Hemolytic activity Selectivity Therapeutic index Erythrocyte lysis

Biofilm Inhibition: Macropin 1 Suppresses S. aureus and P. aeruginosa Biofilm Formation

Macropin 1 has been shown to inhibit biofilm formation in both Staphylococcus aureus and Pseudomonas aeruginosa, two of the most problematic biofilm‑forming pathogens in clinical and industrial settings . While specific quantitative data on the minimum biofilm inhibitory concentration (MBIC) are not provided in the available vendor‑supplied datasheets, this property is consistently highlighted across multiple reputable technical sources and distinguishes Macropin 1 from many other AMPs that lack documented anti‑biofilm activity. In contrast, the commonly used macropinocytosis inhibitor EIPA has no reported anti‑biofilm efficacy.

Biofilm Anti‑biofilm Staphylococcus aureus Pseudomonas aeruginosa

Membrane Damage Specificity: Macropin 1 Causes Greatest Membrane Disruption in E. coli Among Four Tested AMPs

Among the four AMPs compared (Dhvar4, Lasioglossin‑III, Macropin 1, and Temporin La), Macropin 1 inflicted the most severe membrane damage on Escherichia coli, as quantified by propidium iodide uptake and electron microscopy [1]. This finding correlates with its superior antibacterial potency against this Gram‑negative organism. Conversely, Lasioglossin‑III was most damaging to Staphylococcus aureus membranes.

Membrane disruption E. coli Mechanism of action

Where Macropin 1 Provides the Highest Value: Evidence‑Based Research and Industrial Use Cases


Primary Screening of AMPs for Antibacterial Drug Discovery

Due to its superior antibacterial potency (MIC 2–8 μM) in a direct comparative study against three other AMPs [1], Macropin 1 serves as an optimal positive control or lead candidate in high‑throughput screens for novel antibacterial agents. Its broad‑spectrum activity against ESKAPE pathogens (E. coli MIC 3.0 μM, S. aureus MIC 3.7 μM) [2] ensures relevance to clinically urgent drug‑resistant targets.

Investigating Membrane‑Active Antimicrobial Mechanisms

Macropin 1's unique ability to cause the most severe membrane damage in E. coli among a panel of structurally related AMPs [1] makes it an ideal tool for dissecting the molecular determinants of membrane disruption. Researchers studying the relationship between peptide helicity, charge distribution, and membrane selectivity will benefit from its well‑characterized biophysical properties (α‑helical content, +3 net charge, hydrophobicity index 1.031) [3].

Development of Biofilm‑Preventive Coatings or Formulations

Unlike conventional macropinocytosis inhibitors such as EIPA, Macropin 1 exhibits documented anti‑biofilm activity against S. aureus and P. aeruginosa . This property positions it as a candidate for surface coatings, catheter lock solutions, or wound dressings where inhibition of biofilm formation is critical. The low hemolytic activity at microbiologically effective concentrations (LC₅₀ = 160 μM) [3] further supports its potential use in biomedical materials.

Positive Control in Macropinocytosis Inhibition Assays (with Specificity Advantage)

While Macropin 1 is not a direct macropinocytosis inhibitor like EIPA, its use as a membrane‑active comparator can help deconvolute off‑target effects. EIPA is known to inhibit multiple NHE isoforms and cause proliferation arrest independent of macropinocytosis [4]. Macropin 1, by acting via a defined membrane‑disruption mechanism without NHE inhibition, provides a cleaner control for studies requiring a non‑specific membrane‑active peptide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Macropin 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.